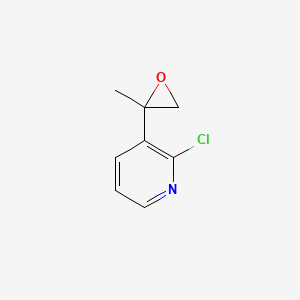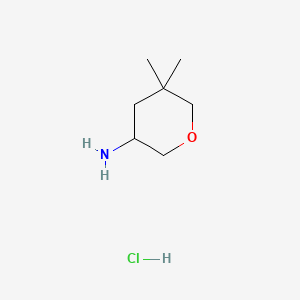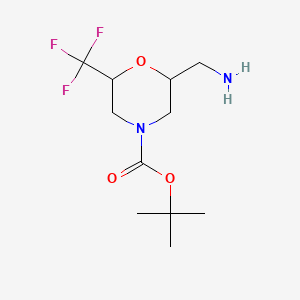
tert-butyl2-(aminomethyl)-6-(trifluoromethyl)morpholine-4-carboxylate,Mixtureofdiastereomers
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl2-(aminomethyl)-6-(trifluoromethyl)morpholine-4-carboxylate, Mixture of diastereomers, is a complex organic compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a tert-butyl group, an aminomethyl group, and a trifluoromethyl group attached to a morpholine ring The compound exists as a mixture of diastereomers, which are stereoisomers that are not mirror images of each other
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl2-(aminomethyl)-6-(trifluoromethyl)morpholine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable halogenated compound, such as 1,2-dichloroethane, under basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through the reaction of the morpholine derivative with a trifluoromethylating agent, such as trifluoromethyl iodide, in the presence of a base.
Aminomethylation: The aminomethyl group can be introduced through the reaction of the trifluoromethylated morpholine derivative with formaldehyde and a suitable amine, such as methylamine, under acidic conditions.
Carboxylation: The carboxylate group can be introduced through the reaction of the aminomethylated morpholine derivative with carbon dioxide in the presence of a base.
Formation of the Tert-butyl Ester: The final step involves the esterification of the carboxylate group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of tert-butyl2-(aminomethyl)-6-(trifluoromethyl)morpholine-4-carboxylate may involve similar synthetic routes as described above, but with optimization for large-scale production. This may include the use of continuous flow reactors, automated synthesis equipment, and optimized reaction conditions to improve yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl2-(aminomethyl)-6-(trifluoromethyl)morpholine-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a suitable catalyst.
Substitution: Common reagents include halogenating agents, nucleophiles, and electrophiles.
Hydrolysis: Common conditions include acidic or basic aqueous solutions.
Major Products Formed
Oxidation: Oxidized derivatives, such as oxides or ketones.
Reduction: Reduced derivatives, such as alcohols or amines.
Substitution: Substituted derivatives with different functional groups.
Hydrolysis: Carboxylic acid and alcohol.
Wissenschaftliche Forschungsanwendungen
Tert-butyl2-(aminomethyl)-6-(trifluoromethyl)morpholine-4-carboxylate has various scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. It can also be used as a reagent in various chemical reactions.
Biology: The compound can be used as a probe to study biological processes, such as enzyme activity and protein interactions.
Medicine: The compound has potential applications in drug discovery and development. It can be used as a lead compound for the development of new pharmaceuticals.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl2-(aminomethyl)-6-(trifluoromethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity and function. The exact mechanism of action may vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Tert-butyl2-(aminomethyl)-6-(trifluoromethyl)morpholine-4-carboxylate can be compared with other similar compounds, such as:
Morpholine Derivatives: Compounds with similar morpholine ring structures but different functional groups.
Trifluoromethyl Compounds: Compounds with similar trifluoromethyl groups but different core structures.
Aminomethyl Compounds: Compounds with similar aminomethyl groups but different core structures.
Eigenschaften
Molekularformel |
C11H19F3N2O3 |
|---|---|
Molekulargewicht |
284.28 g/mol |
IUPAC-Name |
tert-butyl 2-(aminomethyl)-6-(trifluoromethyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C11H19F3N2O3/c1-10(2,3)19-9(17)16-5-7(4-15)18-8(6-16)11(12,13)14/h7-8H,4-6,15H2,1-3H3 |
InChI-Schlüssel |
UHYMRFQZOWOGGW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(OC(C1)C(F)(F)F)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![rac-methyl2-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]acetatehydrochloride](/img/structure/B13598079.png)
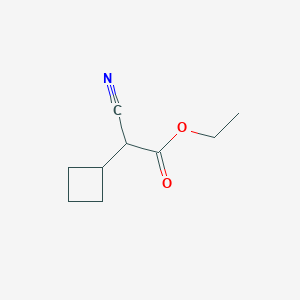
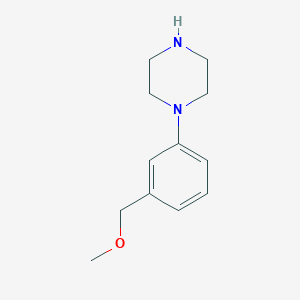
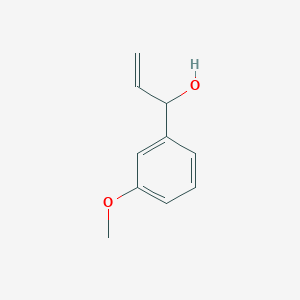
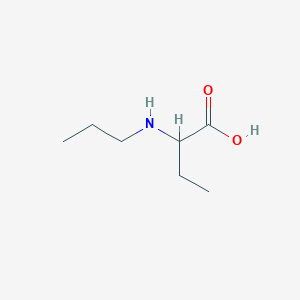
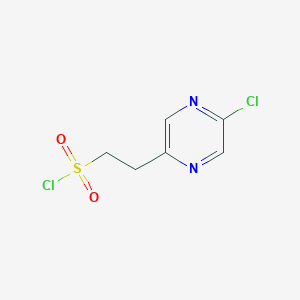
![rac-tert-butylN-methyl-N-[(1r,4r)-4-(bromomethyl)cyclohexyl]carbamate,trans](/img/structure/B13598123.png)

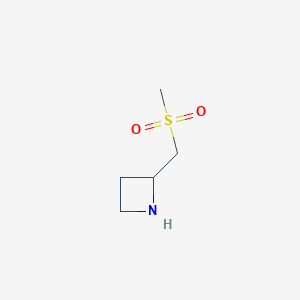
![2-[4-Methyl-5-oxo-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-yl]acetaldehyde](/img/structure/B13598138.png)

